molecular formula C14H9ClFN3O B2773311 N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide CAS No. 1445130-71-1

N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2773311
CAS No.: 1445130-71-1
M. Wt: 289.69
InChI Key: MEOFLPARZDHNBT-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a 6-fluoropyridine ring, a cyano group, and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 6-fluoropyridine ring: This can be achieved through the fluorination of a pyridine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).

    Attachment of the 2-chlorophenyl group: This step involves the formation of a carbon-carbon bond between the 6-fluoropyridine ring and the 2-chlorophenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 2-chlorophenylboronic acid derivative and a suitable palladium catalyst.

    Formation of the carboxamide group: The final step involves the conversion of the cyano group to a carboxamide group through a hydrolysis reaction using acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Amino derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[(2-chlorophenyl)(cyano)methyl]-pyridine-3-carboxamide: Lacks the fluorine atom on the pyridine ring, which may affect its chemical reactivity and biological activity.

    N-[(2-chlorophenyl)(cyano)methyl]-6-chloropyridine-3-carboxamide: Contains a chlorine atom instead of a fluorine atom on the pyridine ring, which may result in different chemical and biological properties.

    N-[(2-chlorophenyl)(cyano)methyl]-6-methylpyridine-3-carboxamide: Contains a methyl group instead of a fluorine atom on the pyridine ring, which may influence its steric and electronic properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)-cyanomethyl]-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O/c15-11-4-2-1-3-10(11)12(7-17)19-14(20)9-5-6-13(16)18-8-9/h1-6,8,12H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOFLPARZDHNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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